Tolterodin-Tartrat
Übersicht
Beschreibung
Tolterodintartrat ist ein Muskarinrezeptor-Antagonist, der vorwiegend zur Behandlung der überaktiven Blase mit Symptomen wie häufiges Wasserlassen, Harndrang und Inkontinenz eingesetzt wird . Es handelt sich um ein synthetisches tertiäres Amin-Antimuskarinikum, das durch Blockierung von Muskarinrezeptoren in der Blase wirkt und so Blasenkontraktionen reduziert .
Wissenschaftliche Forschungsanwendungen
Tolterodintartrat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird bei der Entwicklung von pharmazeutischen Formulierungen und Drug-Delivery-Systemen eingesetzt.
Wirkmechanismus
Tolterodintartrat entfaltet seine Wirkung durch Blockierung von Muskarinrezeptoren in der Blase, insbesondere der Subtypen M2 und M3 . Diese Hemmung reduziert Blasenkontraktionen und lindert Symptome der überaktiven Blase. Nach oraler Verabreichung wird Tolterodin in der Leber zu dem 5-Hydroxymethyl-Derivat metabolisiert, das ebenfalls eine antimuskarinische Aktivität zeigt .
Wirkmechanismus
Target of Action
Tolterodine tartrate, also known as Detrol, primarily targets the M2 and M3 subtypes of muscarinic receptors . These receptors play a crucial role in mediating urinary bladder contraction and salivation .
Mode of Action
Tolterodine tartrate acts as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors . This antagonism results in the inhibition of bladder contraction and a decrease in detrusor pressure . The compound’s interaction with its targets leads to an incomplete emptying of the bladder .
Biochemical Pathways
The primary biochemical pathway affected by tolterodine tartrate involves the cholinergic muscarinic receptors . By acting as an antagonist, tolterodine tartrate inhibits the action of acetylcholine, a neurotransmitter that mediates bladder contraction and salivation .
Pharmacokinetics
Tolterodine tartrate exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
- Absorption : Tolterodine tartrate is rapidly absorbed, with peak serum concentrations typically occurring within 1 to 2 hours after dose administration .
- Distribution : The volume of distribution is approximately 113 ± 27 L .
- Metabolism : The compound is extensively metabolized in the liver, primarily via CYP2D6, to form the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .
- Excretion : Approximately 77% of the drug is excreted in urine and 17% in feces, primarily as metabolites .
Result of Action
The primary molecular and cellular effect of tolterodine tartrate’s action is the inhibition of bladder contraction , which results in an increase in residual urine volume and a decrease in detrusor muscle pressure . This leads to a reduction in symptoms associated with overactive bladder, such as urinary incontinence, urgency, and frequency .
Action Environment
The action, efficacy, and stability of tolterodine tartrate can be influenced by various environmental factors. For instance, food intake can increase the bioavailability of the drug . Additionally, the drug’s metabolism can be affected by the patient’s hepatic and renal function . In patients with significantly reduced hepatic or renal function, the recommended dose of tolterodine tartrate is lower .
Biochemische Analyse
Biochemical Properties
Tolterodine tartrate acts on M2 and M3 subtypes of muscarinic receptors . These receptors are a type of G protein-coupled receptors that are involved in various intracellular signaling pathways. The interaction between tolterodine tartrate and these receptors is competitive, meaning that it competes with acetylcholine, the natural ligand for these receptors, for binding .
Cellular Effects
Tolterodine tartrate has a pronounced effect on bladder function . It increases residual urine, reflecting an incomplete emptying of the bladder, and decreases detrusor pressure . These findings are consistent with an antimuscarinic action on the lower urinary tract .
Molecular Mechanism
The molecular mechanism of action of tolterodine tartrate involves its role as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors . This means that it competes with acetylcholine for binding to these receptors, thereby inhibiting the action of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tolterodine tartrate can change over time. For example, it has been reported that the drug’s effects on urinary bladder contraction and salivation, which are mediated via cholinergic muscarinic receptors, can be observed at 1 and 5 hours after a single dose .
Dosage Effects in Animal Models
The effects of tolterodine tartrate can vary with different dosages in animal models . For example, in a study with rabbits, it was found that the drug’s effects on urinary bladder contraction and salivation could be observed at different levels depending on the dosage .
Metabolic Pathways
Tolterodine tartrate is extensively metabolized by the liver following oral dosing . The primary metabolic route involves the oxidation of the 5-methyl group, which is mediated by the cytochrome P450 2D6 (CYP2D6), leading to the formation of a pharmacologically active 5-hydroxymethyl metabolite .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Tolterodintartrat kann durch einen mehrstufigen Prozess synthetisiert werden. Die Synthese umfasst typischerweise die folgenden Schritte:
Bildung des Zwischenprodukts: Die Synthese beginnt mit der Reaktion von 4-Methylphenol mit 3-Chlorpropylamin unter Bildung von 4-Methylphenyl-3-chlorpropylamin.
Alkylierung: Das Zwischenprodukt wird dann mit Diisopropylamin alkyliert, um das gewünschte Tolterodin zu bilden.
Bildung des Tartratsalzes: Schließlich wird Tolterodin mit Weinsäure umgesetzt, um Tolterodintartrat zu bilden.
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion von Tolterodintartrat die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle der Temperatur, des pH-Werts und der Reaktionszeit während der Synthese- und Reinigungsprozesse .
Chemische Reaktionsanalyse
Arten von Reaktionen
Tolterodintartrat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen auch unter bestimmten Bedingungen auftreten.
Substitution: Tolterodintartrat kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene oxidierte und substituierte Derivate von Tolterodintartrat .
Analyse Chemischer Reaktionen
Types of Reactions
Tolterodine tartrate undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Tolterodine tartrate can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of tolterodine tartrate .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Oxybutynin: Ein weiterer Muskarinrezeptor-Antagonist zur Behandlung der überaktiven Blase.
Solifenacin: Ein selektiver Muskarinrezeptor-Antagonist mit ähnlichen therapeutischen Wirkungen.
Trospium: Ein weiteres Antimuskarinikum, das bei Harninkontinenz und überaktiver Blase eingesetzt wird.
Einzigartigkeit
Tolterodintartrat ist einzigartig in seiner spezifischen Zielsetzung von Muskarinrezeptoren in der Blase, was zu weniger Nebenwirkungen im Vergleich zu anderen Antimuskarinika führt . Seine Retardformulierung sorgt für anhaltende therapeutische Wirkungen, was sie für viele Patienten zur bevorzugten Wahl macht .
Biologische Aktivität
Tolterodine tartrate is a widely used pharmaceutical compound primarily indicated for the treatment of overactive bladder (OAB). It functions as a muscarinic receptor antagonist, specifically targeting M2 and M3 subtypes, which play a crucial role in bladder contraction and urinary incontinence. This article explores the biological activity of tolterodine tartrate, including its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
Tolterodine operates by competitively antagonizing muscarinic receptors, thereby inhibiting acetylcholine's effects on the detrusor muscle of the bladder. This results in reduced bladder contractions and increased bladder capacity. The active moiety of tolterodine is its metabolite, 5-hydroxymethyl tolterodine, which exhibits similar pharmacological activity.
Pharmacokinetics
The pharmacokinetic profile of tolterodine is characterized by:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized by CYP2D6 and CYP3A4 enzymes into active and inactive metabolites.
- Protein Binding : Approximately 96.3% protein-bound.
- Half-life : The elimination half-life ranges from 3 to 6 hours for immediate-release formulations.
The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Volume of Distribution | 113 ± 26.7 L |
Route of Elimination | 77% in urine, 17% in feces |
Metabolites | 5-hydroxymethyl tolterodine |
Clinical Efficacy
Numerous studies have evaluated the efficacy of tolterodine in reducing urinary incontinence episodes. A significant clinical trial involved a double-blind, multicenter study comparing tolterodine extended-release (ER) with placebo and immediate-release (IR) formulations. The results demonstrated:
- Reduction in Urge Incontinence Episodes :
- Tolterodine ER (4 mg once daily) showed a median reduction of 71%.
- Tolterodine IR (2 mg twice daily) showed a median reduction of 60%.
The following table outlines the efficacy results from this study:
Treatment Group | Baseline Episodes/Week | Week 12 Episodes/Week | Reduction (%) |
---|---|---|---|
Tolterodine ER (4 mg QD) | X | Y | 71 |
Tolterodine IR (2 mg BID) | X | Y | 60 |
Placebo | X | Y | 33 |
Safety Profile
Tolterodine is generally well-tolerated; however, some adverse effects have been reported. A review of clinical trials indicated that common side effects included dry mouth, constipation, and dizziness. The incidence of serious adverse events (SAEs) was relatively low but included urinary tract infections (UTIs) and pyelonephritis.
The following table summarizes adverse events reported during clinical trials:
Adverse Event | Tolterodine (%) | Placebo (%) |
---|---|---|
Dry Mouth | 23 | 8 |
Constipation | X | Y |
Urinary Tract Infection | X | Y |
Case Studies
A notable case study documented an instance of acute tolterodine overdose resulting in anticholinergic toxidrome characterized by confusion and pyrexia. This highlights the importance of monitoring dosage and patient response to treatment.
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNMSJGYKMTRB-KXYUELECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924972 | |
Record name | (R)-Tolterodine L-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209747-05-7, 124937-52-6 | |
Record name | (R)-Tolterodine L-tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209747-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolterodine tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124937-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolterodine tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Tolterodine L-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLTERODINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.